molecular formula C36H48O9 B12796572 Benzaldehydhelveticosol [German] CAS No. 40279-64-9

Benzaldehydhelveticosol [German]

Cat. No.: B12796572
CAS No.: 40279-64-9
M. Wt: 624.8 g/mol
InChI Key: HTIPRFQCVQFOMU-UHFFFAOYSA-N
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Description

Benzaldehyde (C₇H₆O, CAS 100-52-7) is a foundational aromatic aldehyde with a benzene ring and an aldehyde functional group. It is widely used in flavoring, pharmaceuticals, and organic synthesis . Derivatives of benzaldehyde, such as sodium benzoate, benzyl alcohol, and methyl benzaldehyde, share structural similarities but exhibit distinct chemical and functional properties.

Properties

CAS No.

40279-64-9

Molecular Formula

C36H48O9

Molecular Weight

624.8 g/mol

IUPAC Name

3-[5,14-dihydroxy-10-(hydroxymethyl)-13-methyl-3-[(4-methyl-2-phenyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-6-yl)oxy]-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one

InChI

InChI=1S/C36H48O9/c1-21-31-28(44-32(45-31)22-6-4-3-5-7-22)17-30(42-21)43-24-8-13-34(20-37)26-9-12-33(2)25(23-16-29(38)41-19-23)11-15-36(33,40)27(26)10-14-35(34,39)18-24/h3-7,16,21,24-28,30-32,37,39-40H,8-15,17-20H2,1-2H3

InChI Key

HTIPRFQCVQFOMU-UHFFFAOYSA-N

Canonical SMILES

CC1C2C(CC(O1)OC3CCC4(C5CCC6(C(CCC6(C5CCC4(C3)O)O)C7=CC(=O)OC7)C)CO)OC(O2)C8=CC=CC=C8

Origin of Product

United States

Mechanism of Action

The mechanism of action of Benzaldehyde involves its interaction with various molecular targets:

Comparison with Similar Compounds

Structural and Functional Comparison with Related Compounds

Table 1: Key Structural and Physical Properties

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Key Functional Groups
Benzaldehyde 100-52-7 C₇H₆O 106.12 179 Aldehyde (-CHO)
Sodium Benzoate 532-32-1 C₇H₅NaO₂ 144.11 N/A (decomposes) Carboxylate (-COO⁻Na⁺)
Benzyl Alcohol 100-51-6 C₇H₈O 108.14 205 Hydroxyl (-CH₂OH)
Methyl Benzaldehyde 1334-78-7 C₈H₈O 120.15 198–200 Aldehyde (-CHO), Methyl (-CH₃)

Notes:

  • Benzaldehyde : The parent compound, reactive due to its aldehyde group, undergoes oxidation to benzoic acid and participates in condensation reactions (e.g., forming Schiff bases) .
  • Sodium Benzoate : A salt of benzoic acid, stable and water-soluble, used as a preservative (inhibits microbial growth via pH-dependent dissociation) .
  • Benzyl Alcohol : A hydroxyl derivative, less reactive than benzaldehyde, used as a solvent and preservative in pharmaceuticals .
  • Methyl Benzaldehyde : A methyl-substituted analogue with altered volatility and solubility due to the hydrophobic -CH₃ group .

Table 2: Hazard Classification and Uses

Compound GHS Classification Key Hazards Primary Uses
Benzaldehyde GHS07 Skin irritation, acute toxicity Flavoring agent, pharmaceutical intermediate
Sodium Benzoate GHS07 Eye/skin irritation Food preservative, cosmetics
Benzyl Alcohol GHS07 Skin sensitization Solvent, antiseptic, fragrance
Methyl Benzaldehyde Not classified Limited data Organic synthesis, fragrances

Notes:

  • Benzaldehyde’s safety profile mandates handling in ventilated environments due to volatility and irritation risks .
  • Sodium benzoate’s safety is well-documented, though it may form benzene under acidic conditions with ascorbic acid .
  • Benzyl alcohol is generally recognized as safe (GRAS) in low concentrations but toxic in high doses, particularly to infants .

Reactivity and Functional Differences

Oxidation and Stability

  • Benzaldehyde : Oxidizes readily to benzoic acid (C₇H₆O₂) in air, necessitating storage under inert atmospheres .
  • Sodium Benzoate : Resists oxidation due to its ionic structure; decomposes at high temperatures (>300°C) .
  • Benzyl Alcohol : Oxidizes to benzaldehyde, making it a reducing agent in synthesis .

Inferred Characteristics of Benzaldehydhelveticosol

While direct data on Benzaldehydhelveticosol is absent, its naming suggests:

Functional Role : May share preservative or flavoring applications, similar to sodium benzoate or benzyl alcohol.

Safety Profile : If analogous to benzaldehyde, it may require handling precautions for volatility and reactivity.

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